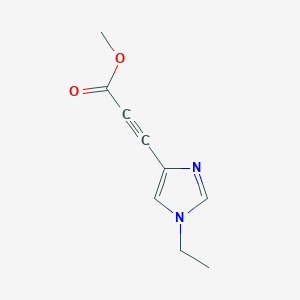
Hept-1-yn-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hept-1-yn-3-amine: is an organic compound with the molecular formula C7H13N . It is characterized by the presence of an alkyne group (a carbon-carbon triple bond) at the first carbon and an amine group (a nitrogen atom bonded to hydrogen atoms) at the third carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hept-1-yn-3-amine can be synthesized through several methods. One common approach involves the reaction of hept-1-yne with ammonia or an amine under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures. Another method involves the hydroamination of hept-1-yne using a suitable catalyst to add an amine group across the triple bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes typically use robust catalysts and optimized reaction conditions to achieve high yields and purity. The choice of catalyst and reaction parameters can vary depending on the desired scale and efficiency of the production.
Analyse Des Réactions Chimiques
Types of Reactions: Hept-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the conditions and reagents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions with the amine group.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of hept-1-en-3-amine or heptane-3-amine.
Substitution: Formation of N-substituted hept-1-yn-3-amines.
Applications De Recherche Scientifique
Hept-1-yn-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives may exhibit pharmacological properties and are investigated for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of hept-1-yn-3-amine depends on its specific application. In general, the compound can interact with various molecular targets through its amine and alkyne groups. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Hept-1-yn-3-amine can be compared with other similar compounds, such as:
Hept-6-yn-1-amine: This compound has the same molecular formula but differs in the position of the amine group, which is located at the first carbon instead of the third.
Hept-3-yn-1-amine: Another isomer with the amine group at the first carbon and the alkyne group at the third carbon.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
hept-1-yn-3-amine |
InChI |
InChI=1S/C7H13N/c1-3-5-6-7(8)4-2/h2,7H,3,5-6,8H2,1H3 |
Clé InChI |
MTETYYPVLVNZCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C#C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199310.png)
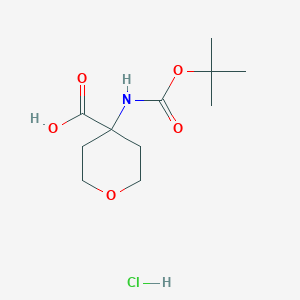
![(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine](/img/structure/B13199340.png)
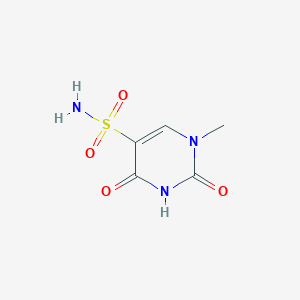

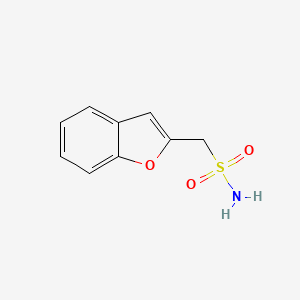
![2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B13199363.png)
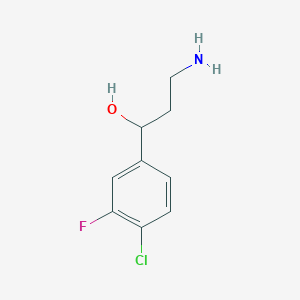
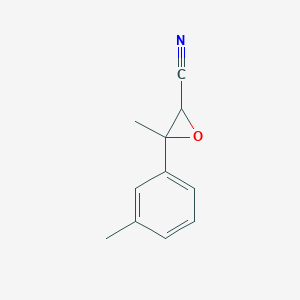
![2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)

